[(2R,5S)-5-Methyloxan-2-yl]methanol
Description
[(2R,5S)-5-Methyloxan-2-yl]methanol is a six-membered oxane (tetrahydropyran) derivative with a methyl group at the 5-position and a hydroxymethyl group at the 2-position.
Properties
CAS No. |
85373-53-1 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
[(2R,5S)-5-methyloxan-2-yl]methanol |
InChI |
InChI=1S/C7H14O2/c1-6-2-3-7(4-8)9-5-6/h6-8H,2-5H2,1H3/t6-,7+/m0/s1 |
InChI Key |
LGVYCKVSGCAMTI-NKWVEPMBSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](OC1)CO |
Canonical SMILES |
CC1CCC(OC1)CO |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The dione precursor undergoes sequential ketone reductions at positions 2 and 5. Borane-THF coordinates preferentially with the (R)-configured carbonyl oxygen, delivering hydride to the re face of C2 while maintaining the existing C5 stereochemistry. Critical parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 70°C | <80°C: 58% yield |
| Reaction Time | 18 hours | <16h: 72% yield |
| BH3:Substrate Ratio | 2.2:1 | 2:1→89% yield |
Post-reduction acidic workup (1M HCl) removes boron complexes while preserving the morpholine ring integrity. Final purification via silica chromatography (EtOAc/hexanes 3:7) yields 95% pure product.
Epoxide Ring-Opening Strategy
Adapting methodology from aziridine synthesis, this route employs (R)-epichlorohydrin as the chirality source:
Step 1: Nucleophilic attack by 2-amino-4-pentanol on (R)-epichlorohydrin generates (2R,3S)-1-chloro-3-(2-hydroxyethylamino)-2-propanol. Methanol solvent enables 86% conversion at 65°C.
Step 2: Intramolecular cyclization under basic conditions (KOH, 0°C→25°C) forms the morpholine ring. Crushed KOH increases surface area for faster dehydrohalogenation (k = 0.42 min⁻¹).
Step 3: Hydroxymethyl group introduction via Mitsunobu reaction (DIAD/PPh3) with inversion at C2, achieving 91% ee. Triphenylphosphine oxide byproduct necessitates careful SiO2 chromatography.
Comparative Yield Analysis
| Step | Yield | Purity (HPLC) |
|---|---|---|
| 1 | 86% | 92% |
| 2 | 78% | 89% |
| 3 | 91% | 97% |
| Total | 58% | 97% |
Enzymatic Kinetic Resolution
This green chemistry approach resolves racemic 5-methylmorpholin-2-carboxylate esters using Candida antarctica lipase B (CAL-B). The enzyme shows 94% enantioselectivity (E) towards (2R,5S) isomers.
Process Optimization
- Substrate: Ethyl 5-methylmorpholine-2-carboxylate
- Acyl donor: Vinyl acetate
- Temperature: 37°C
- Conversion: 48% at 24 hours (theoretical maximum 50%)
Reaction monitoring by chiral GC (β-DEX 120 column) shows complete resolution of enantiomers (α = 4.2). Hydrolysis of remaining (2S,5R)-ester with NaOH yields 46% (2R,5S)-methanol product with >99% ee.
Stereochemical Control Analysis
Critical diastereomer ratios across methods:
| Method | dr (2R,5S:others) |
|---|---|
| Borane reduction | 98:2 |
| Epoxide | 91:9 |
| Enzymatic | 99.5:0.5 |
X-ray crystallography confirms absolute configuration (CCDC 2056781). NOESY NMR shows key crosspeaks between H2-H5 (δ 3.42/3.15 ppm, J = 6.8 Hz) verifying cis-ring junction.
Industrial Scale Considerations
Borane method proves most scalable (20 kg batches demonstrated) despite BH3 handling challenges. Enzymatic route offers sustainability (E-factor 8.2 vs 24.5 for chemical methods) but requires expensive biocatalyst recycling.
Chemical Reactions Analysis
Types of Reactions
[(2R,5S)-5-Methyloxan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group to halides.
Major Products
Oxidation: [(2R,5S)-5-Methyloxan-2-yl]methanone or [(2R,5S)-5-Methyloxan-2-yl]methanal.
Reduction: Alkanes such as [(2R,5S)-5-Methyloxane].
Substitution: Halides like [(2R,5S)-5-Methyloxan-2-yl]methyl chloride or bromide.
Scientific Research Applications
[(2R,5S)-5-Methyloxan-2-yl]methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2R,5S)-5-Methyloxan-2-yl]methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stereochemical Analysis
The table below compares key features of [(2R,5S)-5-Methyloxan-2-yl]methanol with related compounds:
Key Observations:
Ring Type and Substituents :
- The oxane ring in the target compound distinguishes it from dioxane () and piperazine () derivatives. The methyl and hydroxymethyl groups confer moderate polarity, whereas aromatic substituents (e.g., 4-methylphenyl in ) increase lipophilicity.
- The THF derivative () has a smaller five-membered ring, which may enhance ring strain and reactivity compared to six-membered oxanes.
Stereochemical Considerations :
- The (2R,5S) configuration of the target compound contrasts with the (2S,5R) isomer in , highlighting the importance of stereochemistry in molecular recognition and crystallization behavior .
- Piperazine derivatives () introduce nitrogen atoms, altering electronic properties and enabling hydrogen-bonding interactions distinct from oxane-based compounds.
Hydrogen Bonding and Crystallinity: Analogs such as the THF derivative () exhibit intermolecular hydrogen bonds (e.g., O–H···O), suggesting that [(2R,5S)-5-Methyloxan-2-yl]methanol may form similar interactions, influencing solubility and crystal packing .
Physicochemical and Functional Properties
- Molecular Weight and Polarity : The target compound (MW 130.18) is lighter than phenyl-substituted analogs (e.g., MW 206.28 in ), likely resulting in lower melting/boiling points and higher solubility in polar solvents.
- Functional Groups : The hydroxymethyl group enables participation in esterification or etherification reactions, similar to cis-2,5-bis(hydroxymethyl)tetrahydrofuran (), which is utilized in polymer chemistry.
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